Exisulind, also known as Sulindac Sulfone, is a biologically active metabolite of the non-steroidal anti-inflammatory drug (NSAID) Sulindac. [, , , ] Unlike its parent compound, Exisulind lacks cyclooxygenase (COX) enzyme inhibitory activity, differentiating its mechanism of action from traditional NSAIDs. [, , ] It is categorized as a selective apoptotic antineoplastic drug (SAAND), exhibiting its primary function in inducing apoptosis (programmed cell death) in various precancerous and cancerous tissues. [, ] This selectivity towards cancerous cells while sparing normal cells makes Exisulind a promising candidate for cancer prevention and treatment research. [, ]
Sulindac sulfone is synthesized in vivo from sulindac through metabolic processes. Sulindac itself is a prodrug that requires conversion to its active metabolites, including sulindac sulfide and sulindac sulfone, to exert its pharmacological effects. The IUPAC name for sulindac is 5-fluoro-2-methyl-1-(4-(methylsulfinyl)phenyl)methylene-1H-indene-3-acetic acid, with the Chemical Abstracts Service Registry Number 38194-50-2 .
The synthesis of sulindac sulfone typically involves the metabolic reduction of sulindac. While various synthetic routes have been explored, the most common method involves the oxidation of the corresponding sulfide derivative.
Sulindac sulfone features a complex molecular structure, which can be described as follows:
The structural formula can be represented as:
Sulindac sulfone participates in various chemical reactions primarily related to its role as an anti-inflammatory agent:
The mechanism of action for sulindac sulfone involves several pathways:
Sulindac sulfone exhibits several notable physical and chemical properties:
Sulindac sulfone has several scientific applications:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: